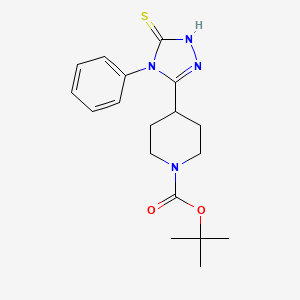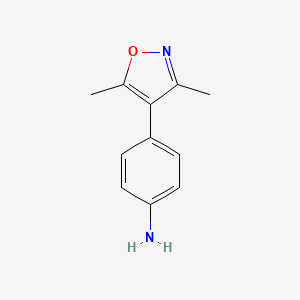
4-(3,5-Dimethyl-isoxazol-4-yl)-phenylamine
Übersicht
Beschreibung
4-(3,5-Dimethyl-isoxazol-4-yl)-phenylamine (DMP) is a synthetic compound that has been studied for its potential use in scientific research. DMP is a heterocyclic amine that is widely used in a range of applications, from drug delivery to materials science. DMP has been extensively studied for its ability to bind to proteins and other molecules, and its potential use as a tool in biomedical research.
Wissenschaftliche Forschungsanwendungen
Cardiovascular Research
4-Isoxazolyldihydropyridines, closely related to 4-(3,5-Dimethyl-isoxazol-4-yl)-phenylamine, have been studied for their cardioactivity. Compounds like diethyl 2,6-dimethyl-4-(5-ethyl-3-phenylisoxazol-4-yl)-1,4-dihydroypridine-3,5-dicarboxylate and its isopropyl variant have shown vasodilator properties in the Langendorff assay. One of the compounds demonstrated a potency on cardiac flow comparable to nifedipine, a known antihypertensive and antianginal agent, without the significant negative inotropic activity associated with nifedipine, suggesting its potential as an antihypertensive or antianginal agent (McKenna et al., 1988).
Chemical Synthesis and Reactivity
The reactivity and synthetic applications of molecules similar to 4-(3,5-Dimethyl-isoxazol-4-yl)-phenylamine, such as 3,5-dimethyl-4-(methylcyclo-hexen-1-yl)isoxazole, have been explored in various chemical contexts. For instance, this compound reacts with β-methallyl chloride and either lithium isopropylcyclohexylamide or n-buthyl-lithium in THF to yield alkylation products, highlighting its potential in synthetic organic chemistry (Polo et al., 1990).
Heteroaromatic Compound Studies
The tautomerism of heteroaromatic compounds, including those with a structure similar to 4-(3,5-Dimethyl-isoxazol-4-yl)-phenylamine, has been studied, providing insights into their structural dynamics and reactivity. Research on compounds like 3,4-dimethyl-5-hydroxyisoxazole and related isoxazol-5-ones has revealed details about their existence in various forms (OH, CH, NH) depending on the solvent's polarity, contributing to our understanding of heteroaromatic chemistry (Boulton & Katritzky, 1961).
Materials and Separation Sciences
In materials science, structurally well-defined per(3,5-dimethyl)phenylcarbamoylated cationic cyclodextrin separation materials have been developed. These materials exhibit excellent performance in the achiral separation of benzene homologues and phenylamine analogs and show promising chiral separation abilities for compounds like isoxazolines and flavonoids, indicating their utility in chromatography (Tang et al., 2018).
Eigenschaften
IUPAC Name |
4-(3,5-dimethyl-1,2-oxazol-4-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-7-11(8(2)14-13-7)9-3-5-10(12)6-4-9/h3-6H,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRNADIMAGNGXNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,5-Dimethyl-isoxazol-4-yl)-phenylamine | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

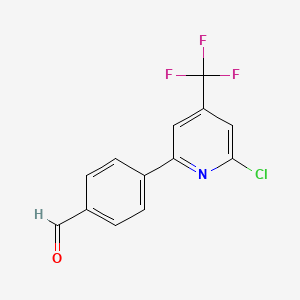
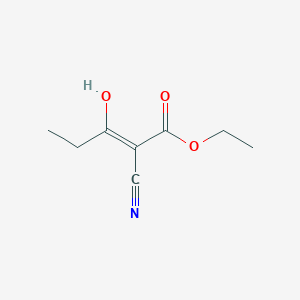
![3-[2-(Trifluoromethyl)phenyl]oxetan-3-amine hydrochloride](/img/structure/B1396234.png)
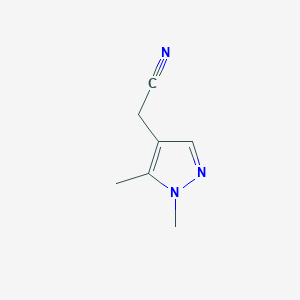
![[Methyl-(2-trifluoromethyl-quinazolin-4-yl)-amino]-acetic acid ethyl ester](/img/structure/B1396239.png)
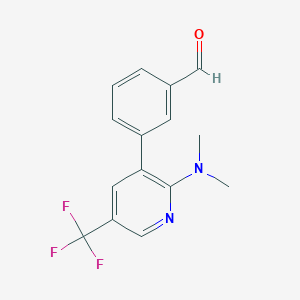
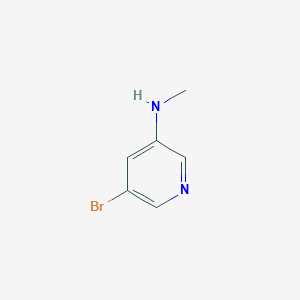
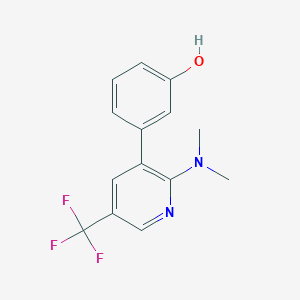
![4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid hydrochloride](/img/structure/B1396244.png)
![N-methyl-N-[4-(methylsulfonyl)-1,3-benzothiazol-2-yl]glycine](/img/structure/B1396245.png)
![N-methyl-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]glycine](/img/structure/B1396246.png)
![2-[(5-{1-[(4-ethoxyphenyl)amino]ethyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B1396248.png)
![Ethyl 2-[4-(4-fluorophenyl)piperazin-1-yl]-4-methylpyrimidine-5-carboxylate](/img/structure/B1396250.png)
